Methyl (3S,4R)-4-aminotetrahydrofuran-3-carboxylate
CAS No.:
Cat. No.: VC13621589
Molecular Formula: C6H11NO3
Molecular Weight: 145.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H11NO3 |
|---|---|
| Molecular Weight | 145.16 g/mol |
| IUPAC Name | methyl (3S,4R)-4-aminooxolane-3-carboxylate |
| Standard InChI | InChI=1S/C6H11NO3/c1-9-6(8)4-2-10-3-5(4)7/h4-5H,2-3,7H2,1H3/t4-,5+/m1/s1 |
| Standard InChI Key | YQKCZMNEYIICEE-UHNVWZDZSA-N |
| Isomeric SMILES | COC(=O)[C@@H]1COC[C@@H]1N |
| SMILES | COC(=O)C1COCC1N |
| Canonical SMILES | COC(=O)C1COCC1N |
Introduction
Molecular Structure and Stereochemical Significance
Core Architecture
The compound features a five-membered tetrahydrofuran ring with two stereogenic centers at positions 3 and 4. The (3S,4R) configuration is confirmed by its IUPAC name, methyl (3S,4R)-4-aminooxolane-3-carboxylate, and its standardized InChIKey YQKCZMNEYIICEE-UHNVWZDZSA-N. Key structural attributes include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 145.16 g/mol |
| SMILES Notation | COC(=O)[C@@H]1COC[C@@H]1N |
| Optical Rotation | Not reported |
The ester group at C3 enhances solubility in polar organic solvents, while the amino group at C4 enables participation in nucleophilic reactions.
Stereochemical Comparison
Stereoisomerism profoundly impacts reactivity and biological interactions. For instance:
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(3S,4S)-Isomer: Exhibits distinct hydrogen-bonding patterns due to the syn orientation of the amino and ester groups.
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(3R,4S)-Isomer: Demonstrates altered pharmacokinetic properties in preclinical studies .
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(3S,4R)-Isomer: Preferred in synthetic routes to Factor Xa inhibitors due to optimal spatial alignment for target binding .
Synthesis and Stereoselective Manufacturing
Key Synthetic Routes
The synthesis of Methyl (3S,4R)-4-aminotetrahydrofuran-3-carboxylate involves multi-step processes emphasizing stereocontrol:
Asymmetric Conjugate Addition
A landmark method employs lithium (S)-N-benzyl-N-α-methylbenzylamide for diastereoselective addition to α,β-unsaturated esters. This approach achieves >98% diastereomeric excess (d.e.) and >97% enantiomeric excess (e.e.) . The reaction proceeds via:
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Michael Addition: Formation of a β-amino ester intermediate.
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Cyclization: Intramolecular nucleophilic attack to form the THF ring.
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Esterification: Methylation of the carboxylic acid intermediate .
Patent-Based Manufacturing
A patented route (WO2008080891A2) utilizes optically pure precursors to ensure high crystallinity and purity (>98% e.e.) . Critical steps include:
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Ring-Closing Metathesis: Catalyzed by Grubbs’ catalyst to form the THF scaffold.
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Amination: Stereoretentive introduction of the amino group via palladium-mediated coupling .
Yield Optimization
Comparative yields from selected methods:
Challenges include minimizing racemization during esterification and optimizing solvent systems (e.g., tetrahydrofuran/water mixtures) to enhance cyclization efficiency .
Physicochemical and Spectroscopic Properties
Solubility and Stability
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Solubility: Miscible in methanol, dimethylformamide (DMF), and dichloromethane (DCM); sparingly soluble in water (<1 mg/mL).
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Stability: Degrades under acidic conditions (pH <3) via ester hydrolysis; stable in anhydrous environments at −20°C.
Spectroscopic Characterization
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NMR (): Key signals include δ 3.72 (s, 3H, OCH₃), δ 3.45–3.55 (m, 2H, THF ring), and δ 1.90–2.10 (m, 2H, NH₂) .
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IR: Strong absorption at 1745 cm⁻¹ (C=O stretch) and 3350 cm⁻¹ (N-H stretch).
Applications in Pharmaceutical Research
Intermediate for Anticoagulants
The compound serves as a precursor to Factor Xa inhibitors, such as (S)-3-[(5-chlorothiophen-2-yl)carbonylamino]-N-(3-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-yl)tetrahydrofuran-3-carboxamide . Its (3S,4R) configuration aligns with the active site of Factor Xa, achieving IC₅₀ values <10 nM in enzymatic assays .
Peptidomimetic Design
Incorporation into β-peptide backbones enhances metabolic stability compared to natural α-peptides. For example, cis-(3R,4R)-4-aminopyrrolidine-3-carboxylic acid derivatives show prolonged half-lives (>6 hours) in plasma .
Comparison with Related Compounds
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